

# Application Notes and Protocols: Structural Confirmation of Ethylmalonic acid-d3 by NMR Spectroscopy

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## Compound of Interest

Compound Name: Ethylmalonic acid-d3

Cat. No.: B1433853

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## Introduction

Ethylmalonic acid is a dicarboxylic acid that serves as a key metabolite in human biochemistry.[1][2] Its deuterated isotopologue, **Ethylmalonic acid-d3** (EMA-d3), is a valuable internal standard for quantitative analysis in metabolic studies using mass spectrometry.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such isotopically labeled compounds. This document provides a detailed guide to the use of one- and two-dimensional NMR spectroscopy for the structural elucidation and confirmation of **Ethylmalonic acid-d3**.

## Expected NMR Spectral Data

The deuterium labeling in **Ethylmalonic acid-d3** (ethyl-2,2,2-d3-propanedioic acid) leads to predictable changes in its NMR spectra compared to the unlabeled compound.[3] The most significant alteration will be the absence of the methyl proton signal and a simplification of the methylene proton signal in the  $^1\text{H}$  NMR spectrum. The  $^{13}\text{C}$  NMR spectrum will show a significantly attenuated or absent signal for the deuterated carbon.

## $^1\text{H}$ NMR Spectroscopy

Table 1: Expected  $^1\text{H}$  NMR Chemical Shifts and Splitting Patterns for **Ethylmalonic acid-d3**

Protons	Expected Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH- (methine)	~3.01	Triplet (t)	~7.5
-CH <sub>2</sub> - (methylene)	~1.74	Quartet (q)	~7.5
-CD <sub>3</sub> (methyl)	Not Applicable	Not Applicable	Not Applicable
-COOH (carboxylic acid)	Variable (broad singlet)	Not Applicable	Not Applicable

Note: Chemical shifts are referenced to an internal standard (e.g., DSS in D<sub>2</sub>O) and can vary slightly based on solvent, pH, and concentration. The data for unlabeled ethylmalonic acid from various sources was used as a basis for these expected shifts.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## <sup>13</sup>C NMR Spectroscopy

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **Ethylmalonic acid-d3**

Carbon	Expected Chemical Shift ( $\delta$ ) ppm	DEPT-135 Phase
-COOH (carboxyl)	~175	No Signal
-CH- (methine)	~53	Positive
-CH <sub>2</sub> - (methylene)	~22	Negative
-CD <sub>3</sub> (methyl)	~10	No Signal (or very weak)

Note: The signal for the deuterated carbon (-CD<sub>3</sub>) is expected to be a multiplet with significantly reduced intensity due to C-D coupling and longer relaxation times. DEPT-135 experiments are crucial for distinguishing between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Sample Weighing:** Accurately weigh 5-10 mg of **Ethylmalonic acid-d3** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR experiments.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble. Deuterium oxide ( $\text{D}_2\text{O}$ ) is a common choice for small organic acids. Other options include acetone- $\text{d}_6$  or DMSO- $\text{d}_6$ .
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for  $\text{D}_2\text{O}$  or TMS (tetramethylsilane) for organic solvents.
- **Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[\[10\]](#)
- **Labeling:** Clearly label the NMR tube with the sample identification.

## NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

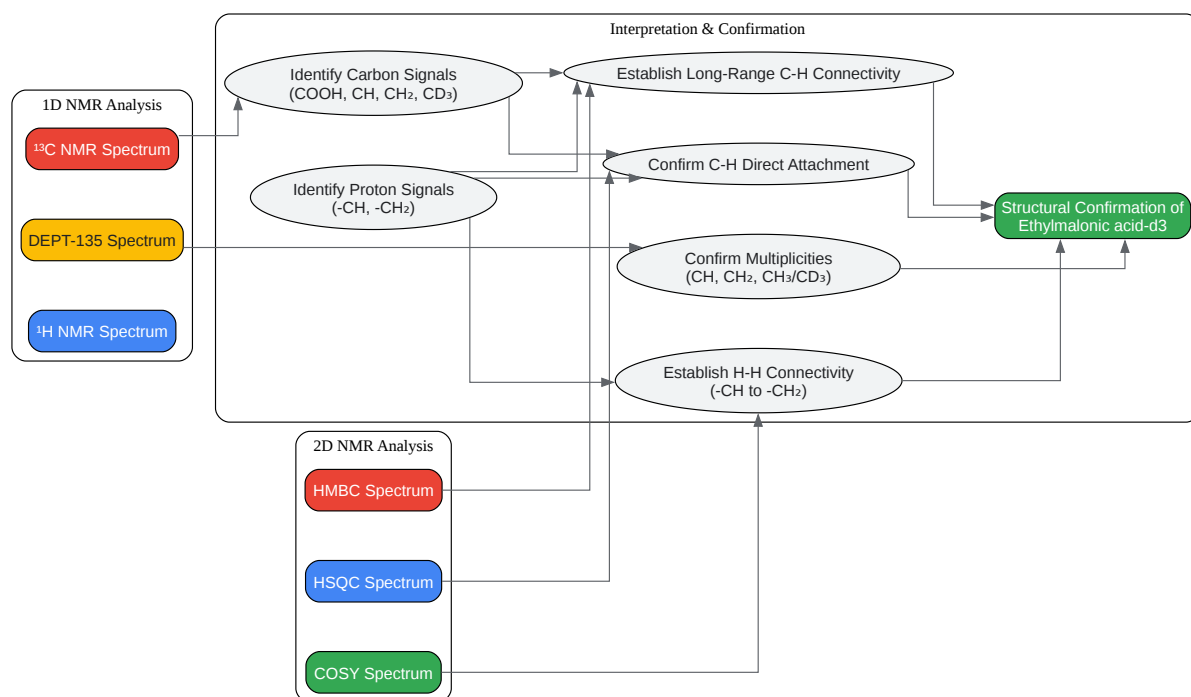
Table 3: Recommended NMR Data Acquisition Parameters

Experiment	Parameter	Recommended Value
<sup>1</sup> H NMR	Pulse Program	zg30 or zgpr (with water suppression)
	Spectral Width	12-16 ppm
	Acquisition Time	2-4 s
	Relaxation Delay (d1)	1-5 s
	Number of Scans	16-64
<sup>13</sup> C NMR	Pulse Program	zgpg30 (proton decoupled)
	Spectral Width	200-220 ppm
	Acquisition Time	1-2 s
	Relaxation Delay (d1)	2-5 s
	Number of Scans	1024-4096
DEPT-135	Pulse Program	dept135
	Spectral Width	200-220 ppm
	Acquisition Time	1-2 s
	Relaxation Delay (d1)	2 s
	Number of Scans	512-2048
COSY	Pulse Program	cosygppqf
	Spectral Width (F1 & F2)	12-16 ppm
	Number of Increments	256-512
	Number of Scans per Increment	2-8
HSQC	Pulse Program	hsqcedetgpsisp2.2
	Spectral Width (F2 - <sup>1</sup> H)	12-16 ppm
	Spectral Width (F1 - <sup>13</sup> C)	180-200 ppm

Number of Increments	128-256	
Number of Scans per Increment	4-16	
HMBC	Pulse Program	hmbcgpndqf
Spectral Width (F2 - $^1\text{H}$ )	12-16 ppm	
Spectral Width (F1 - $^{13}\text{C}$ )	200-220 ppm	
Number of Increments	256-512	
Number of Scans per Increment	8-32	

## Data Analysis and Structural Confirmation Workflow

The following workflow outlines the logical steps for confirming the structure of **Ethylmalonic acid-d3** using the acquired NMR data.



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Caption: Workflow for Structural Confirmation of **Ethylmalonic acid-d<sub>3</sub>** using NMR.

## Interpretation of 2D NMR Spectra

Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule.

### COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings.[18][19] For **Ethylmalonic acid-d3**, a cross-peak is expected between the methine proton (-CH-) at ~3.01 ppm and the methylene protons (-CH<sub>2</sub>-) at ~1.74 ppm, confirming their adjacent positions in the ethyl group.

### HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons.[20][21][22] The following correlations are expected:

- A cross-peak between the proton at ~3.01 ppm and the carbon at ~53 ppm, confirming the -CH- group.
- A cross-peak between the protons at ~1.74 ppm and the carbon at ~22 ppm, confirming the -CH<sub>2</sub>- group.

### HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.[23][24][25]

Caption: Key Expected HMBC Correlations for **Ethylmalonic acid-d3**.

Expected key HMBC correlations:

- -CH<sub>2</sub> protons to:
  - -CH- carbon (2-bond correlation)
  - -CD<sub>3</sub> carbon (2-bond correlation)
  - -COOH carbon (3-bond correlation)

- -CH proton to:
  - -CH<sub>2</sub>- carbon (2-bond correlation)
  - -COOH carbons (2-bond correlation)

By systematically analyzing the 1D and 2D NMR data and comparing it to the expected spectra, the structure of **Ethylmalonic acid-d<sub>3</sub>** can be unequivocally confirmed. This ensures the identity and isotopic purity of the material, which is critical for its application as an internal standard in quantitative metabolic research.

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